molecular formula C18H15Cl3N2O2 B2810106 2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 954669-04-6

2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2810106
CAS No.: 954669-04-6
M. Wt: 397.68
InChI Key: PVIXVVNAYFCPNW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: The chlorophenyl and dichlorobenzamide groups may participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The molecular targets could include receptors, enzymes, or other proteins involved in cellular processes. The pathways involved would be specific to the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: A simpler analog with similar structural features.

    4-chlorophenylpyrrolidinone: Shares the pyrrolidinone and chlorophenyl groups.

    N-benzylbenzamide: Contains the benzamide moiety but lacks the chlorinated groups.

Uniqueness

2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is unique due to the combination of its dichlorobenzamide, chlorophenyl, and pyrrolidinone groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O2/c19-12-1-4-14(5-2-12)23-10-11(7-17(23)24)9-22-18(25)15-8-13(20)3-6-16(15)21/h1-6,8,11H,7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXVVNAYFCPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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